2,2-二甲基-4-氧代-3,8,11-三氧杂-5-氮杂十三烷-13-酸

描述

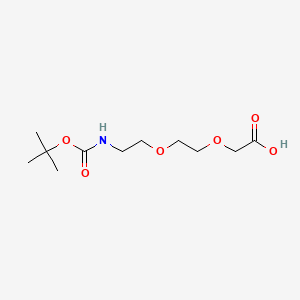

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, also known by its synonyms such as Boc-NH-PEG2-CH2COOH, t-Boc-N-amido-PEG2-CH2CO2H, and t-boc-N-amido-PEG2-acetic acid, is a chemical compound with the molecular formula C11H21NO6 . It has a molecular weight of 263.29 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid . The InChI representation is InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis

The compound is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

药物递送系统

叔丁氧羰基-N-酰胺-PEG2-CH2CO2H: 由于其修饰大型分子支架的能力,被用于药物递送系统的开发。 该化合物在创建基于PAMAM树状大分子递送系统方面特别有用 。树状大分子可以用该化合物进行功能化以提高其溶解度和生物相容性,这对有效药物递送至关重要。

抗体药物偶联物 (ADC)

该化合物被整合到ADC中,ADC旨在靶向特定的癌细胞。 叔丁氧羰基-N-酰胺-PEG2-CH2CO2H中的PEG连接体有助于提高治疗剂的溶解度和稳定性,从而实现精准地将药物递送到肿瘤部位 。

蛋白水解靶向嵌合体 (PROTAC)

在靶向蛋白质降解领域,叔丁氧羰基-N-酰胺-PEG2-CH2CO2H被用于合成PROTAC分子。 这些分子诱导细胞内特定蛋白质的降解,为治疗与蛋白质功能障碍相关的疾病提供了一种新方法 。

生物偶联

该化合物作为生物偶联的构建模块,用于将小分子或生物分子连接到其他实体。 这在合成化学生物学和药物化学应用中的工具化合物合成中尤为重要 。

溶解度增强

叔丁氧羰基-N-酰胺-PEG2-CH2CO2H中PEG连接体的亲水性被利用来增强生物分子的溶解度。 当处理在水溶液中溶解性差的化合物时,此特性至关重要 。

合成化学

作为一种通用的合成中间体,叔丁氧羰基-N-酰胺-PEG2-CH2CO2H被用于合成各种小分子。 其反应性官能团允许进行选择性修饰,使其成为有机合成的宝贵工具 。

作用机制

Target of Action

It is known to be used as a linker in the synthesis of various bioconjugates . These bioconjugates can be designed to target specific proteins or cells depending on the application.

Mode of Action

t-Boc-N-amido-PEG2-CH2CO2H is a heterobifunctional, PEGylated crosslinker featuring a Boc-protected amine at one end and a carboxylic acid group at the other . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

The specific biochemical pathways affected by t-Boc-N-amido-PEG2-CH2CO2H are dependent on the bioconjugate it is part of. For instance, when incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules), it can affect the degradation of targeted proteins .

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of t-Boc-N-amido-PEG2-CH2CO2H are dependent on the bioconjugate it is part of. For example, when incorporated into antibody-drug conjugates or PROTAC® molecules, it can lead to targeted protein degradation .

Action Environment

Factors such as ph could potentially affect the stability of the boc group and the reactivity of the carboxylic acid group .

属性

IUPAC Name |

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVJVWVXRNDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

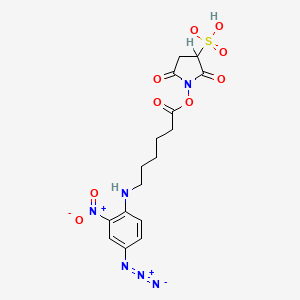

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)